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Compound of Interest

Compound Name: Sonlicromanol hydrochloride

Cat. No.: B8201813 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Sonlicromanol hydrochloride's performance with alternative

therapies for mitochondrial diseases. It includes a summary of quantitative data from key

clinical trials, detailed experimental methodologies, and visualizations of signaling pathways

and experimental workflows to support independent replication and further investigation.

Introduction to Sonlicromanol and Investigational
Alternatives
Sonlicromanol (KH176) is a clinical-stage oral drug candidate developed by Khondrion for the

treatment of primary mitochondrial diseases.[1] Its active metabolite, KH176m, exhibits a multi-

faceted mechanism of action as a reactive oxygen species (ROS)-redox modulator, a direct

antioxidant, and an anti-inflammatory agent. Clinical trials have primarily focused on patients

with the m.3243A>G mutation, which is associated with several mitochondrial disease

phenotypes, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like

episodes (MELAS).[2][3][4][5]

The landscape of therapeutic development for mitochondrial diseases is expanding, with

several alternative compounds under investigation. This guide provides a comparative

overview of Sonlicromanol and other key investigational drugs, focusing on their clinical trial

designs, efficacy, and safety data. The alternatives covered include Idebenone for Leber's
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Hereditary Optic Neuropathy (LHON), Vatiquinone (EPI-743) for Leigh Syndrome, Zagociguat

and TTI-0102 for MELAS, Elamipretide for primary mitochondrial myopathy (PMM), and

REN001 (Mavodelpar) for PMM.

Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials of Sonlicromanol

and its alternatives.

Table 1: Sonlicromanol (KH176) - Phase 2b KHENERGYZE and KHENEREXT Studies[2][3][4]

[5]

Parameter
KHENERGYZE (28-day,

crossover)

KHENEREXT (52-week,

open-label extension)

Patient Population
27 adults with m.3243A>G

mutation

15 patients from

KHENERGYZE

Primary Endpoint

Change in Cogstate

Identification (IDN) test for

attention

Long-term safety and efficacy

Key Efficacy Outcomes

- No statistically significant

change in primary endpoint.[5]

- Significant improvement in

patients with more severe

baseline cognitive impairment.

[5] - Improvements in HADS-D

(depression), Beck Depression

Inventory (BDI), and Cognitive

Failure Questionnaire (CFQ).

[5]

- Significant improvements in

Test of Attentional

Performance (TAP), BDI, EQ-

5D-5L VAS (quality of life), and

pain (RAND SF-36).[5] - Most

patients showed improvement

on the Five Times Sit-to-Stand

Test.[5]

Safety and Tolerability
Well-tolerated with a favorable

safety profile.[2][3]

Well-tolerated over 52 weeks.

[3]

Table 2: Idebenone - RHODOS Trial for Leber's Hereditary Optic Neuropathy (LHON)[6][7][8][9]

[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://synapse.patsnap.com/article/khondrion-publishes-phase-2b-study-on-sonlicromanols-potential-in-primary-mitochondrial-disease
https://canadacommons.ca/artifacts/21826650/khondrion-announces-positive-phase-2b-results-for-sonlicromanol-in-primary-mitochondrial-disease/22726839/
https://academic.oup.com/brain/article/148/3/896/7877163
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://www.institut-myologie.org/en/2025/02/06/promising-phase-iib-results-with-sonlicromanol-in-mitochondrial-myopathies-caused-by-the-m-3243ag-mutation/
https://synapse.patsnap.com/article/khondrion-publishes-phase-2b-study-on-sonlicromanols-potential-in-primary-mitochondrial-disease
https://canadacommons.ca/artifacts/21826650/khondrion-announces-positive-phase-2b-results-for-sonlicromanol-in-primary-mitochondrial-disease/22726839/
https://canadacommons.ca/artifacts/21826650/khondrion-announces-positive-phase-2b-results-for-sonlicromanol-in-primary-mitochondrial-disease/22726839/
https://clinician.nejm.org/JN201108300000002
https://www.ncbi.nlm.nih.gov/books/NBK618262/
https://academic.oup.com/brain/article/134/9/2677/411764
https://www.scielo.br/j/jiems/a/ryq7NRdht73RDTzzyrntBWD/?lang=en&format=pdf
https://collections.lib.utah.edu/details?id=181707&facet_subject_t=%22Drug+Therapy%22&ms=lightbox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
RHODOS (24-week, randomized, placebo-

controlled)

Patient Population 85 patients with LHON

Primary Endpoint Best recovery of visual acuity (LogMAR)

Key Efficacy Outcomes

- Did not meet the primary endpoint.[6][9] -

Trend towards improvement in the prespecified

main secondary endpoint of change in best

visual acuity (LogMAR change: -0.035 with

idebenone vs. +0.085 with placebo; p=0.078).[6]

Safety and Tolerability Well-tolerated.[9]

Table 3: Vatiquinone (EPI-743) - MIT-E Trial for Mitochondrial Disease Associated Seizures[11]

Parameter MIT-E (Randomized, placebo-controlled)

Patient Population

Children with mitochondrial disease and

seizures, including a large subgroup with Leigh

syndrome.

Primary Endpoint Reduction in seizure frequency.

Key Efficacy Outcomes

- Evidence of a treatment effect in reducing

seizure frequency in the overall study population

and the Leigh syndrome subgroup.[11] - In the

Leigh syndrome subgroup, a benefit was also

observed in the key secondary endpoints of

occurrence of status epilepticus and disease-

related hospitalizations.[11]

Safety and Tolerability
Information not detailed in the provided search

results.

Table 4: Zagociguat - Phase 2b PRIZM Trial for MELAS[12][13][14][15]
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Parameter
PRIZM (Randomized, double-blind, placebo-

controlled, crossover)

Patient Population 44 adults with MELAS

Primary Endpoints
- Improvement in fatigue. - Improvement in

cognitive performance.

Key Efficacy Outcomes Trial is ongoing; results are not yet available.

Safety and Tolerability
To be assessed during the trial. Early studies

showed favorable safety.[14]

Table 5: TTI-0102 - Phase 2 Trial for MELAS[16][17][18][19][20]

Parameter
Phase 2 (Randomized, double-blind,

placebo-controlled)

Patient Population 12 patients with MELAS

Primary Endpoints
Safety, tolerability, pharmacokinetics, and

pharmacodynamics.

Key Efficacy Endpoints

- 12-Minute Walking Test (12-MWT). - Fatigue

Severity Scale (FSS). - Quality of Life

Assessment (WHOQOL-BREF).

Safety and Tolerability

Interim analysis showed TTI-0102 was well-

tolerated in patients over 70 kg; dose-dependent

side effects were observed in patients under 50

kg, necessitating dose refinement.[17]

Table 6: Elamipretide - MMPOWER-3 Phase 3 Trial for Primary Mitochondrial Myopathy (PMM)

[21][22][23][24][25]
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Parameter
MMPOWER-3 (Phase 3, randomized,

double-blind, placebo-controlled)

Patient Population 218 adults with PMM

Primary Endpoints

- Change in 6-minute walk test (6MWT). -

Change in Primary Mitochondrial Myopathy

Symptom Assessment (PMMSA) total fatigue

score.

Key Efficacy Outcomes
- The study did not meet its primary endpoints.

[21][22][23][25]

Safety and Tolerability
Well-tolerated, with most adverse events being

mild to moderate in severity.[21][22]

Table 7: REN001 (Mavodelpar) - Phase 1b and Pivotal STRIDE Study for Primary

Mitochondrial Myopathies (PMM)[26][27][28][29][30]

Parameter Phase 1b / STRIDE Study (Phase 2b)

Patient Population Adults with PMM

Primary Endpoint (STRIDE)
Change from baseline in the 12-minute walk test

(12MWT).

Key Efficacy Outcomes

Positive results were reported from a 12-week

study, which informed the design of a larger

pivotal trial.[28]

Safety and Tolerability
Well-tolerated and safe in the 12-week study.

[28]

Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited, based on the

available information.

Sonlicromanol: KHENERGYZE Phase 2b Study[33][34]
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Study Design: A double-blind, randomized, placebo-controlled, multi-center, three-way

crossover study.

Participants: 27 adult subjects with a genetically confirmed m.3243A>G mutation and clinical

signs of mitochondrial disease, including attentional dysfunction.

Intervention: Participants were randomized to one of three treatment sequences. Each

sequence consisted of three 28-day treatment periods separated by 14-day washout

periods. During the treatment periods, subjects received twice-daily oral administration of

either 50 mg Sonlicromanol, 100 mg Sonlicromanol, or a placebo.

Primary Outcome Measure: The primary endpoint was the change from placebo in the

attentional domain of the cognition score, as measured by the Cogstate Identification (IDN)

test.

Secondary Outcome Measures: Included assessments of mood, fatigue, and motor function.

Idebenone: RHODOS Study[6][7][8][10]
Study Design: A 24-week, multicenter, double-blind, randomized, placebo-controlled trial.

Participants: 85 patients with LHON aged 14 to 64 years, harboring one of the three primary

mtDNA mutations (m.3460G>A, m.11778G>A, or m.14484T>C), with vision loss for 5 years

or less.

Intervention: Patients were randomly assigned in a 2:1 ratio to receive either 900 mg/day of

idebenone (300 mg three times a day) or a placebo for 24 weeks.

Primary Outcome Measure: The best recovery of visual acuity between baseline and week

24, measured by the Logarithm of the Minimum Angle of Resolution (LogMAR).

Secondary Outcome Measures: Included the change in best visual acuity and the change in

visual acuity of the best eye at baseline.

Zagociguat: PRIZM Phase 2b Study[14][16][17]
Study Design: A Phase 2b randomized, double-blind, placebo-controlled, 3-treatment, 2-

period, crossover study.
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Participants: 44 adults (18 to 75 years of age) with a genetically and phenotypically defined

diagnosis of MELAS.

Intervention: The study evaluates two dose levels of zagociguat (15 mg and 30 mg)

administered daily for 12 weeks versus a placebo in a crossover design. The two 12-week

treatment periods are separated by a 4-week washout period.

Primary Outcome Measures: The study aims to assess the effectiveness of zagociguat in

improving fatigue and cognitive performance in patients with MELAS.

Secondary Outcome Measures: To assess the safety and tolerability profile of zagociguat.

Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to Sonlicromanol and its alternatives.
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Caption: Sonlicromanol's multi-faceted mechanism of action.
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Caption: KHENERGYZE Phase 2b crossover study design.
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Caption: Idebenone's mechanism of action in LHON.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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